Methyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)propanoate

Description

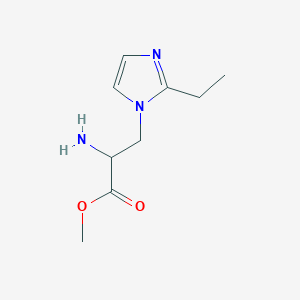

Methyl 2-amino-3-(2-ethyl-1H-imidazol-1-yl)propanoate is a synthetic organic compound featuring a propanoate ester backbone with an amino group at the C2 position and a 2-ethyl-substituted imidazole ring at the C3 position. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.24 g/mol.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-amino-3-(2-ethylimidazol-1-yl)propanoate |

InChI |

InChI=1S/C9H15N3O2/c1-3-8-11-4-5-12(8)6-7(10)9(13)14-2/h4-5,7H,3,6,10H2,1-2H3 |

InChI Key |

WKCIZDJZURLHKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)propanoate can be achieved through several methods. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles in good yields and high regioselectivity .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

Methyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Comparisons:

Imidazole Substituents and Lipophilicity :

- The 2-ethyl group on the target compound’s imidazole enhances lipophilicity compared to unsubstituted imidazole derivatives (e.g., C₇H₁₂ClN₃O₂ in ). This may improve membrane permeability in drug design.

- In contrast, the tetrazole and trimethylsilyl groups in introduce steric bulk and polarity, likely affecting receptor-binding kinetics.

Functional Group Impact :

- The ester group in the target compound and increases susceptibility to hydrolysis compared to the amide group in , which confers greater metabolic stability.

- The hydrochloride salt in improves aqueous solubility, a critical factor in bioavailability.

The amide analog may serve as a protease-resistant scaffold for peptide mimetics.

Biological Activity

Methyl 2-amino-3-(2-ethyl-1H-imidazol-1-yl)propanoate, a compound characterized by its unique imidazole and amino functional groups, has garnered attention in various biological research fields. This article delves into its biological activities, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure and Composition

The molecular formula for this compound is with a molecular weight of 211.26 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in enzyme catalysis and receptor interactions.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1250042-03-5 |

| Molecular Formula | C₁₀H₁₇N₃O₂ |

| Molecular Weight | 211.26 g/mol |

Biological Activity

Mechanisms of Action

The imidazole moiety in the compound plays a crucial role in biological systems. Imidazole derivatives are known to participate in acid-base catalysis and can act as nucleophiles in biochemical reactions. This property allows them to interact with various enzymes and receptors, facilitating critical physiological processes .

Potential Therapeutic Applications

- Antimicrobial Activity : While specific data on the antibacterial efficacy of this compound is limited, its structural similarity to known bioactive molecules suggests potential utility against bacterial infections. Compounds with similar imidazole structures have demonstrated significant antibacterial properties .

- Anticancer Properties : Similar compounds have shown promise in cancer treatment due to their ability to inhibit key signaling pathways involved in tumor growth. For instance, imidazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells .

- Enzyme Inhibition : The compound may serve as a potential inhibitor for certain enzymes involved in metabolic pathways, leveraging the imidazole group's ability to coordinate with metal ions in enzyme active sites .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives against common bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. This suggests a potential pathway for further research into this compound's antibacterial properties.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that imidazole-containing compounds could induce apoptosis in tumor cells. For instance, derivatives similar to this compound were tested against MCF7 (breast cancer) cells and showed IC50 values indicating effective cytotoxicity .

Q & A

Basic Question

- LC-MS : Tracks reaction progress and intermediates.

- FT-IR : Confirms functional groups (e.g., ester C=O at ~1740 cm).

- HPLC-PDA : Quantifies purity and detects regioisomers.

Q. Advanced Consideration

- In situ ReactIR : Monitors transient intermediates in real time.

- XPS : Validates nitrogen environments in imidazole rings.

- Isotopic tracing : -labeling elucidates reaction mechanisms (e.g., nucleophilic attack pathways) .

How can toxicity and handling risks be mitigated during synthesis?

Basic Question

Q. Advanced Consideration

- Glove Permeation Testing : Ensure compatibility with solvents (e.g., DMF, THF).

- Ecotoxicity Screening : Use zebrafish embryos or Daphnia magna models to assess environmental hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.